molecular formula C2HClF2 B7768271 Ethene, 1-chloro-1,2-difluoro-, (1E)- CAS No. 30860-28-7

Ethene, 1-chloro-1,2-difluoro-, (1E)-

Cat. No.: B7768271
CAS No.: 30860-28-7
M. Wt: 98.48 g/mol
InChI Key: CJENPNUXCMYXPT-UPHRSURJSA-N
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Description

Chemical Identity and Nomenclature The compound Ethene, 1-chloro-1,2-difluoro-, (1E)- (CAS No. 359-04-6) is a halogenated ethylene derivative with the molecular formula C₂HClF₂ and a molecular weight of 98.48 g/mol . Its systematic IUPAC name is 1-Chloro-1,2-difluoroethylene, and it exists as a mixture of cis (Z) and trans (E) isomers . Common synonyms include HCFC 1122a, F 1122a, and 1-Chloro-1,2-difluoroethene .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-chloro-1,2-difluoroethene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClF2/c3-2(5)1-4/h1H/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJENPNUXCMYXPT-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\F)/Cl)\F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288620
Record name Ethene, 1-chloro-1,2-difluoro-, (1E)-
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Molecular Weight

98.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2837-86-7, 30860-28-7, 359-04-6
Record name Ethene, 1-chloro-1,2-difluoro-, (1E)-
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Record name (Z)-1-Chloro-2-fluoroethene
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Record name (E)-1-Chloro-2-fluoroethene
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Record name Ethene, 1-chloro-1,2-difluoro-, (1E)-
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Record name 1-chloro-1,2-difluoroethylene
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethene, 1-chloro-1,2-difluoro-, (1E)- can be synthesized through several methods. One common approach involves the halogenation of ethene derivatives. For instance, the reaction of 1,2-difluoroethene with chlorine gas under controlled conditions can yield Ethene, 1-chloro-1,2-difluoro-, (1E)-. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: In industrial settings, Ethene, 1-chloro-1,2-difluoro-, (1E)- is produced through large-scale halogenation processes. These processes often involve the use of specialized reactors that can handle the reactive nature of chlorine and fluorine gases. The production is carefully monitored to maintain the desired isomeric form and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Ethene, 1-chloro-1,2-difluoro-, (1E)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1,2-difluoroethanol.

    Addition Reactions: The compound can participate in addition reactions with hydrogen halides, resulting in the formation of 1-chloro-1,2-difluoroethane.

    Polymerization: Under specific conditions, Ethene, 1-chloro-1,2-difluoro-, (1E)- can polymerize to form poly(chloro-difluoroethylene), which has applications in the production of specialty plastics.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

    Addition Reactions: Often require the presence of hydrogen halides and are conducted at room temperature or slightly elevated temperatures.

    Polymerization: Requires initiators such as peroxides and is carried out under controlled temperature and pressure conditions.

Major Products Formed:

  • 1,2-difluoroethanol
  • 1-chloro-1,2-difluoroethane
  • Poly(chloro-difluoroethylene)

Scientific Research Applications

Ethene, 1-chloro-1,2-difluoro-, (1E)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organofluorine compounds.

    Biology: Investigated for its potential effects on biological systems, particularly in studies involving halogenated hydrocarbons.

    Medicine: Explored for its potential use in the development of pharmaceuticals, especially those requiring fluorinated intermediates.

    Industry: Utilized in the production of specialty plastics and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethene, 1-chloro-1,2-difluoro-, (1E)- involves its interaction with nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms makes the compound highly reactive. In substitution reactions, the chlorine atom is typically displaced by nucleophiles, while in addition reactions, the double bond in the ethene backbone is targeted by electrophiles. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which stabilize the transition states during chemical reactions.

Comparison with Similar Compounds

Physicochemical Properties

  • Boiling Point : –5°C .
  • Vapor Pressure and Solubility: No experimental data available, but its calculated logP (XLogP3) is 1.5, indicating moderate lipophilicity .
  • Structure : The (1E)-isomer features a planar geometry with chlorine and fluorine atoms positioned on opposite sides of the double bond, influencing its reactivity and stability .

Comparison with Similar Compounds

Halogenated ethylenes are critical in industrial applications, including refrigerants, polymer precursors, and pharmaceuticals. Below is a detailed comparison of 1-Chloro-1,2-difluoroethylene (HCFC 1122a) with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Safety Profile
1-Chloro-1,2-difluoroethylene (359-04-6) C₂HClF₂ 98.48 –5 Intermediate in fluorocarbon synthesis Irritant (Xi); UN 3163
1,1-Difluoroethylene (75-38-7) C₂H₂F₂ 64.03 –85.7 Polymer production (e.g., PVDF) Flammable gas; UN 1959
1,1-Dichloro-2,2-difluoroethylene (79-35-6) C₂Cl₂F₂ 132.92 19–20 Methoxyflurane precursor Toxic; restricted use
Chlorotrifluoroethylene (79-38-9) C₂ClF₃ 116.47 –26.1 CTFE polymers (e.g., plastics, coatings) Corrosive; UN 1082
2-Chloro-1,1-difluoroethylene (359-10-4) C₂HClF₂ 98.48 No data Isomeric byproduct in fluorocarbon reactions Irritant; limited data

Key Differences and Research Findings

Reactivity and Stability

  • HCFC 1122a exhibits higher thermal stability compared to 1,1-difluoroethylene due to the electron-withdrawing effects of chlorine and fluorine atoms, which reduce electron density at the double bond .
  • Chlorotrifluoroethylene (CTFE) is more reactive in radical polymerization than HCFC 1122a, attributed to its trifluoromethyl group enhancing electrophilicity .

Environmental and Health Impact

  • Methoxyflurane , derived from 1,1-dichloro-2,2-difluoroethylene , is a potent anesthetic but nephrotoxic at high doses, limiting its medical use .

Biological Activity

Ethene, 1-chloro-1,2-difluoro-, commonly referred to as 1-chloro-1,2-difluoroethylene (CDFE), is a halogenated hydrocarbon with the molecular formula C2HClF2C_2HClF_2 and a molecular weight of approximately 98.48 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields, including industrial solvents and as a chemical intermediate in organic synthesis.

  • Molecular Formula: C2HClF2C_2HClF_2
  • Molecular Weight: 98.48 g/mol
  • CAS Number: 359-04-6
  • Structural Formula: CDFE Structure

Toxicological Profile

CDFE is classified within the group of halogenated hydrocarbons, which are known for their diverse biological effects. The compound exhibits moderate toxicity, primarily due to its ability to interfere with cellular processes. Studies have indicated that exposure to CDFE can lead to both acute and chronic health effects, which include:

The biological activity of CDFE is primarily attributed to its ability to act as a reactive electrophile. This characteristic allows it to interact with nucleophilic sites in biological macromolecules such as proteins and nucleic acids, potentially leading to:

  • Protein Modification: CDFE can covalently modify amino acid residues in proteins, altering their function.
  • DNA Interaction: There is potential for CDFE to induce DNA damage through alkylation processes.

Research Findings

Recent studies have explored the implications of CDFE in various biological contexts:

  • In Vitro Studies : Research has demonstrated that CDFE can induce cytotoxicity in mammalian cell lines at certain concentrations. The compound's effects on cell viability were assessed using MTT assays, revealing a dose-dependent relationship between exposure and cytotoxicity.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    5060
    10030
  • Animal Studies : Animal models have shown that inhalation exposure to CDFE can lead to significant respiratory distress and alterations in pulmonary function tests. Long-term exposure studies are needed to fully elucidate chronic effects.
  • Environmental Impact : As a volatile organic compound (VOC), CDFE poses risks not only to human health but also to environmental systems. Its persistence and potential for bioaccumulation necessitate further investigation into its ecological impacts.

Case Studies

A notable case study evaluated the use of CDFE in industrial settings where it was employed as a solvent. Workers exposed to high concentrations reported symptoms consistent with chemical exposure, including headaches, dizziness, and respiratory issues. This prompted an investigation into workplace safety protocols and exposure limits.

Q & A

Q. What are the common synthetic routes for (1E)-1-chloro-1,2-difluoroethylene, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via halogenation of ethylene using chlorine and fluorine gases under controlled conditions. Key parameters include:
  • Catalysts : Transition metals (e.g., nickel or palladium) enhance halogenation efficiency .
  • Temperature : Elevated temperatures (150–250°C) promote complete substitution while minimizing by-products like 1,1-dichloro derivatives .
  • Purification : Distillation or fractional crystallization isolates the (1E)-isomer from cis/trans mixtures. Gas chromatography (GC) with flame ionization detection validates purity (>95%) .

Q. How is the molecular structure of (1E)-1-chloro-1,2-difluoroethylene characterized, and what techniques resolve stereochemical ambiguities?

  • Methodological Answer :
  • Microwave Spectroscopy : Determines bond lengths (C-Cl: 1.73 Å; C-F: 1.34 Å) and confirms the (E)-configuration via dipole moment analysis .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes between cis/trans isomers; the (1E)-isomer shows distinct coupling constants (JFF=1215 HzJ_{F-F} = 12–15\ \text{Hz}) .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict vibrational frequencies and compare them to experimental IR data .

Q. What are the acute and chronic toxicity profiles of (1E)-1-chloro-1,2-difluoroethylene in biological systems?

  • Methodological Answer :
  • Inhalation Studies : Rodent models (Fischer 344 rats) exposed to 0.5–2.0% v/v show dose-dependent toxicity:
Exposure ConcentrationMortality RateObserved Effects
0.5%10%Mild respiratory distress
1.0%50%Severe CNS depression
2.0%100%Immediate lethality
  • Chronic Toxicity : Liver/kidney damage in prolonged exposure (90-day studies) via cytochrome P450-mediated metabolic activation. Histopathology and serum ALT/AST levels are critical biomarkers .

Advanced Research Questions

Q. How do discrepancies in reported toxicity data for (1E)-1-chloro-1,2-difluoroethylene arise, and how can experimental design address them?

  • Methodological Answer : Discrepancies stem from:
  • Exposure Variables : Differences in concentration calibration (static vs. flow-through chambers) and species-specific metabolic rates .
  • Analytical Limitations : GC-MS detection thresholds for trace metabolites (e.g., chlorodifluoroacetic acid) vary across labs.
    Resolution : Standardize protocols (OECD TG 413) and use isotopically labeled analogs (e.g., 13C^{13}\text{C}-isotopologues) to track metabolic pathways .

Q. What mechanistic insights explain the compound’s role in radical-mediated polymerizations for fluorinated copolymers?

  • Methodological Answer :
  • Initiation : UV light or peroxides generate radicals at the C=C bond. The electron-withdrawing Cl/F groups lower the activation energy for propagation .
  • Copolymerization : Reactivity ratios (r1,r2r_1, r_2) with tetrafluoroethylene (TFE) are determined via the Mayo-Lewis equation. For (1E)-isomer + TFE:
    r1=0.32, r2=1.45 (at 80°C, in supercritical CO2)r_1 = 0.32,\ r_2 = 1.45\ \text{(at 80°C, in supercritical CO}_2\text{)}

This indicates a tendency for alternating copolymer structures .

Q. How does the halogen arrangement in (1E)-1-chloro-1,2-difluoroethylene influence its intermolecular interactions in crystal engineering?

  • Methodological Answer :
  • Halogen Bonding : The Cl atom acts as a σ-hole donor, forming XB interactions (Cl···F, 3.1 Å) in cocrystals with perfluorinated aromatics (e.g., hexafluorobenzene) .
  • Computational Analysis : Atoms-in-Molecules (AIM) theory identifies bond critical points (BCPs) with electron density (ρ\rho) > 0.08 a.u., confirming non-covalent interactions .

Contradiction Analysis

Q. Conflicting data exist on the environmental persistence of (1E)-1-chloro-1,2-difluoroethylene. How can researchers reconcile these findings?

  • Methodological Answer : Discrepancies arise from:
  • Degradation Media : Half-life in soil (t₁/₂ = 42 days) vs. aquatic systems (t₁/₂ = 7 days) due to microbial activity variations .
  • Analytical Methods : Headspace GC underestimates volatility compared to purge-and-trap techniques.
    Resolution : Conduct OECD 309 studies under standardized conditions (pH 7, 25°C) with LC-HRMS to quantify degradation products (e.g., F⁻ ions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethene, 1-chloro-1,2-difluoro-, (1E)-
Reactant of Route 2
Ethene, 1-chloro-1,2-difluoro-, (1E)-

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